DU-176 (hydrochloride)
Description
Significance of Factor Xa Inhibition in Coagulation Research
Historical Context of DU-176 (hydrochloride) as a Direct Factor Xa Inhibitor
DU-176 (hydrochloride) and its subsequent salt form, edoxaban (B1671109) tosylate (DU-176b), were developed by Daiichi Sankyo. nih.govdaiichisankyo.com The journey of this compound is rooted in the quest for an orally active, direct FXa inhibitor that could overcome the limitations of its predecessors. An earlier prototype, DX-9065a, showed potent FXa inhibition but had poor oral bioavailability, limiting its use to an injectable formulation. ashpublications.orgnih.gov This led to the development of DU-176b (edoxaban), designed to have improved oral bioavailability and high selectivity for FXa. ashpublications.orgnih.gov
Initial non-clinical studies demonstrated that DU-176b was a potent and selective FXa inhibitor with significant antithrombotic effects in animal models. ashpublications.orgnih.gov By the mid-2000s, DU-176b had advanced into clinical development, with Phase II trials commencing in the US, Europe, and Japan to evaluate its potential in preventing and treating thromboembolic disorders. nih.govmedchemexpress.com These early phase studies were crucial in establishing the compound's profile and paving the way for large-scale Phase III trials.
Overview of Academic Research Trajectory for DU-176 (hydrochloride)
The academic research trajectory for DU-176b (edoxaban) has been comprehensive, spanning from fundamental in vitro characterization to large, pivotal Phase III clinical trials. Initial research focused on its mechanism of action, demonstrating its potent and highly selective inhibition of both free FXa and FXa within the prothrombinase complex. redheracles.netnih.gov Subsequent pharmacokinetic and pharmacodynamic studies in healthy subjects and patient populations established its oral bioavailability, rapid onset of action, and predictable anticoagulant response. nih.govnih.gov
Detailed Research Findings
In Vitro Activity
The foundational research into DU-176b (edoxaban) established its potent and highly selective inhibitory action on Factor Xa. In vitro studies have been critical in quantifying this activity and comparing it to other serine proteases in the coagulation cascade.
| Parameter | Value | Reference |
| Ki (human Factor Xa, free) | 0.561 nM | ashpublications.orgnih.gov |
| Ki (human Factor Xa, in prothrombinase) | 2.98 nM | nih.gov |
| Selectivity vs. Thrombin | >10,000-fold | ashpublications.orgnih.gov |
| Concentration to double Prothrombin Time (PT) | 0.256 µM | ashpublications.orgnih.gov |
| Concentration to double activated Partial Thromboplastin (B12709170) Time (aPTT) | 0.508 µM | ashpublications.orgnih.gov |
These data highlight the compound's high affinity for its target, Factor Xa, and its minimal activity against thrombin, underscoring its specific mechanism of action.
Pharmacokinetic Properties
Pharmacokinetic studies have been essential to understand the absorption, distribution, metabolism, and excretion of edoxaban, confirming its suitability as an oral, once-daily anticoagulant.
| Parameter | Value (for a 60 mg oral dose) | Reference |
| Time to Peak Plasma Concentration (tmax) | 1.0 - 2.0 hours | nih.gov |
| Absolute Bioavailability | ~62% | nih.gov |
| Terminal Elimination Half-life (t1/2) | 10 - 14 hours | nih.gov |
| Peak Plasma Concentration (Cmax) | 232.83 ± 83.61 ng/mL | nih.gov |
| Area Under the Curve (AUC0-∞) | 1901.10 ± 466.83 ng·h/mL | nih.gov |
The rapid absorption and predictable pharmacokinetic profile of edoxaban support its fixed-dosing regimen without the need for routine coagulation monitoring. nih.gov
Key Clinical Trial Outcomes
The efficacy and safety of edoxaban have been rigorously evaluated in large-scale, randomized clinical trials against the standard of care, primarily warfarin (B611796). The results of these trials have been extensively published and analyzed within the academic community.
ENGAGE AF-TIMI 48: Stroke Prevention in Atrial Fibrillation
This trial compared two once-daily regimens of edoxaban with warfarin in over 21,000 patients with non-valvular atrial fibrillation. acc.orgahajournals.org
| Outcome (Annualized Event Rate) | Edoxaban (60 mg regimen) | Warfarin | Hazard Ratio (95% CI) | Reference |
| Primary Efficacy Endpoint (Stroke or Systemic Embolic Event) | 1.18% | 1.50% | 0.79 (0.63 - 0.99) | acc.org |
| Primary Safety Endpoint (Major Bleeding) | 2.75% | 3.43% | 0.80 (0.71 - 0.91) | acc.org |
The trial concluded that edoxaban was non-inferior to warfarin for the prevention of stroke and systemic embolism, with significantly lower rates of major bleeding. acc.org
| Outcome (Cumulative Event Rate) | Edoxaban | Warfarin | Hazard Ratio (95% CI) | Reference |
| Primary Efficacy Endpoint (Recurrent VTE) | 3.2% | 3.5% | 0.89 (0.70 - 1.13) | researchgate.netnih.gov |
| Principal Safety Endpoint (Major or Clinically Relevant Non-Major Bleeding) | 8.5% | 10.3% | 0.81 (0.71 - 0.94) | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S.ClH/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYCNCZOSSOOQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31Cl2N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanism of Action of Du 176 Hydrochloride
Direct Factor Xa Inhibition: Enzymatic Kinetics and Selectivity
The inhibitory effect of DU-176 is characterized by its potent and competitive action against Factor Xa. oup.com This inhibition occurs in a concentration-dependent manner and does not require a cofactor like antithrombin. redheracles.net, remedypublications.com
Determination of Inhibition Constants (K_i Values) for Free Factor Xa
DU-176b demonstrates high-affinity binding to free Factor Xa. The inhibition constant (K_i), a measure of the inhibitor's binding affinity, for DU-176b against free human Factor Xa has been determined to be 0.561 nM. medchemexpress.com, dcchemicals.com, nih.gov, openaccessjournals.com, oup.com The inhibitory activity is also observed across different species, although with varying potency. fda.gov
Table 1: Inhibition Constants (K_i) of DU-176b for Free Factor Xa in Various Species
| Species | K_i (nM) | Reference |
|---|---|---|
| Human | 0.561 | fda.gov |
| Rabbit | 0.457 | fda.gov |
| Cynomolgus Monkey | 0.715 | fda.gov |
| Rat | 6.98 | fda.gov |
Inhibition of Prothrombinase Complex Activity
In addition to inhibiting free Factor Xa, DU-176 effectively inhibits Factor Xa when it is assembled into the prothrombinase complex, which also includes Factor Va, calcium ions, and a phospholipid surface. openaccessjournals.com, redheracles.net This is a crucial aspect of its function, as the prothrombinase complex is responsible for the large-scale conversion of prothrombin to thrombin. openaccessjournals.com DU-176b inhibits the human prothrombinase complex with a K_i value of 2.98 nM. medchemexpress.com, nih.gov, openaccessjournals.com Other studies report a half-maximal inhibitory concentration (IC50) of 2.1 nmol/L for prothrombinase complex-bound Factor Xa. ahajournals.org
Characterization of Selectivity Profile Against Other Serine Proteases
A key feature of DU-176 is its high selectivity for Factor Xa over other related serine proteases involved in the coagulation cascade and fibrinolysis. openaccessjournals.com, nih.gov Research indicates that DU-176 exhibits more than 10,000-fold greater selectivity for Factor Xa compared to other proteases such as thrombin. medchemexpress.com, openaccessjournals.com, oup.com, ahajournals.org It is a weak inhibitor of thrombin and Factor IXa, with significantly higher K_i values. biocrick.com, redheracles.net Its inhibitory activity against other serine proteases like trypsin, chymotrypsin, and plasmin is negligible. ashpublications.org, fda.gov
Table 2: Selectivity Profile of DU-176b Against Various Serine Proteases
| Serine Protease | K_i (μM) | Reference |
|---|---|---|
| Factor Xa (human) | 0.000561 | nih.gov |
| Thrombin | 6.0 | fda.gov |
| Factor IXaβ | 41.7 | biocrick.com |
| Trypsin | >100 | fda.gov |
| Chymotrypsin | >100 | fda.gov |
| Plasmin | >100 | fda.gov |
| rhFVIIa/sTF | >100 | fda.gov |
Interaction with Factor Xa Active Site
The active site of Factor Xa features distinct sub-pockets that are crucial for substrate recognition and inhibitor binding. ehaweb.org, semanticscholar.org Direct Factor Xa inhibitors like DU-176 are designed to interact with these pockets to achieve high affinity and selectivity. remedypublications.com
Ligand Binding Studies to S1 and S4 Pockets
The binding of inhibitors to Factor Xa typically occurs in an L-shaped conformation, engaging two primary subsites: the S1 and S4 pockets. semanticscholar.org The S1 pocket is a deep, anionic pocket lined by amino acid residues Asp189, Ser195, and Tyr228, which is critical for determining binding and selectivity. ehaweb.org, nih.gov, semanticscholar.org The S4 pocket is a hydrophobic region formed by residues Tyr99, Phe174, and Trp215, which accommodates another part of the inhibitor molecule. ehaweb.org, semanticscholar.org The design of direct Factor Xa inhibitors focuses on creating functional groups that can interact strongly with these S1 and S4 pockets to stabilize the ligand-protease interaction and block the enzyme's catalytic activity. remedypublications.com
Structural Basis of Factor Xa-DU-176 (hydrochloride) Interaction (e.g., Molecular Docking)
Molecular modeling and docking studies have been employed to understand the structural basis of the interaction between DU-176 (edoxaban) and the Factor Xa active site. researchgate.net These in silico studies reveal the specific molecular interactions that underpin its inhibitory activity. It has been shown that edoxaban (B1671109) binds to the Factor Xa active site and forms hydrogen bonds with the amino acid residue Gly218. researchgate.net Further computational analyses, such as interaction fingerprint (IFP) studies, have been conducted to delineate the precise ligand-FXa interaction patterns that distinguish clinically effective inhibitors like edoxaban. researchgate.net
Impact on Coagulation Cascade Pathways
DU-176 (hydrochloride), also known as edoxaban, is a direct, selective, and reversible inhibitor of Factor Xa (FXa). wikipedia.orgdrugbank.com Factor Xa is a critical serine protease in the coagulation cascade, responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). ontosight.ainih.gov By directly inhibiting FXa, DU-176 effectively blocks this step, leading to a reduction in thrombin formation and subsequent fibrin (B1330869) clot development. wikipedia.orgescardio.org The inhibitory action of DU-176 is highly specific for FXa, with an inhibitory constant (Ki) of 0.561 nM for free FXa and displaying over 10,000-fold selectivity for FXa compared to other human serine proteases like thrombin. wikipedia.orgnih.gov
Modulation of Thrombin Generation
The inhibitory effect of DU-176 on Factor Xa directly translates to a significant reduction in thrombin generation. Thrombin is a pivotal enzyme in hemostasis, not only converting fibrinogen to fibrin but also amplifying the coagulation process by activating platelets and other coagulation factors. escardio.orgfrontiersin.org In a phase-I study involving healthy subjects who received a single 60 mg dose of DU-176b, thrombin generation was observed to decrease by 28% at 1.5 hours post-administration and by 10% at 5 hours post-administration. nih.govresearchgate.net This demonstrates the compound's capacity to effectively dampen the amplification and propagation phases of the coagulation cascade. nih.govresearchgate.net
| Time Post-Dose | Decrease in Thrombin Generation (%) |
|---|---|
| 1.5 hours | 28% |
| 5 hours | 10% |
Effects on Plasma Coagulation Parameters (e.g., Prothrombin Time, Activated Partial Thromboplastin (B12709170) Time) in vitro
The anticoagulant activity of DU-176 is reflected in its dose-dependent prolongation of key plasma clotting times, including Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT). drugbank.com PT measures the integrity of the extrinsic and common pathways of coagulation, while aPTT assesses the intrinsic and common pathways. mcgill.capractical-haemostasis.com In vitro studies using human plasma have quantified the concentrations of DU-176b required to affect these parameters. Specifically, a concentration of 0.256 µM was found to double the prothrombin time, and a concentration of 0.508 µM was required to double the activated partial thromboplastin time. nih.gov Furthermore, clinical studies have shown a strong correlation between the plasma concentrations of DU-176b and changes in PT and the International Normalized Ratio (INR), with a reported correlation coefficient (R²) of 0.79 and 0.78, respectively. nih.govresearchgate.net
| Parameter | Concentration for Doubling Time (in vitro) |
|---|---|
| Prothrombin Time (PT) | 0.256 µM |
| Activated Partial Thromboplastin Time (aPTT) | 0.508 µM |
Assessment of Platelet Function and Aggregation in vitro
The primary mechanism of DU-176 is targeted at a coagulation enzyme rather than directly at platelet function. In vitro assessments have confirmed that DU-176b does not impair platelet aggregation induced by common agonists such as ADP, collagen, or the thromboxane (B8750289) A2 mimetic U46619. nih.gov This indicates that its anticoagulant effect is largely independent of the initial stages of platelet activation and aggregation triggered by these pathways. nih.gov However, as a consequence of its mechanism, DU-176 does inhibit thrombin-induced platelet aggregation, with a reported IC₅₀ value of 2.90 μM. medchemexpress.com This is an indirect effect resulting from the reduction in available thrombin, which is a potent platelet activator. escardio.orgmedchemexpress.com
| Platelet Aggregation Agonist | Effect of DU-176b (in vitro) |
|---|---|
| ADP | No impairment |
| Collagen | No impairment |
| U46619 | No impairment |
| Thrombin | Inhibition (IC₅₀ = 2.90 μM) |
Preclinical Pharmacology and Efficacy Studies of Du 176 Hydrochloride
In Vitro Pharmacological Profiling
The initial stages of preclinical assessment for DU-176 focused on its activity and specificity in controlled laboratory settings. These in vitro assays provided fundamental insights into its mechanism of action and its potential as a targeted anticoagulant.
Anticoagulant Activity in Plasma Models
In studies using human plasma, DU-176 demonstrated potent anticoagulant effects by prolonging key clotting time parameters. The compound was shown to double the prothrombin time (PT) and the activated partial thromboplastin (B12709170) time (aPTT) at specific concentrations, indicating its interference with the coagulation cascade. nih.gov
| Parameter | Concentration for Doubling Time (µM) |
|---|---|
| Prothrombin Time (PT) | 0.256 |
| Activated Partial Thromboplastin Time (aPTT) | 0.508 |
Data sourced from in vitro studies on human plasma. nih.gov
Specificity Investigations in Enzyme Assays
A crucial aspect of the development of a targeted anticoagulant is its specificity for the intended enzyme, thereby minimizing off-target effects. Enzyme assays revealed that DU-176 is a highly potent and selective inhibitor of FXa. It demonstrated a strong affinity for both free FXa and FXa within the prothrombinase complex. nih.gov Notably, its selectivity for FXa was found to be over 10,000-fold greater than for thrombin, another key clotting enzyme. ahajournals.org This high degree of selectivity underscores its targeted mechanism of action.
| Enzyme Target | Inhibition Constant (Ki) (nM) |
|---|---|
| Free Factor Xa | 0.561 |
| Prothrombinase | 2.98 |
Inhibition constants determined through enzyme kinetic assays. nih.gov
In Vivo Efficacy in Animal Models of Thrombosis
Following the promising in vitro results, the efficacy of DU-176 was evaluated in various animal models of thrombosis. These studies were designed to assess its ability to prevent the formation of blood clots in both the venous and arterial systems.
Evaluation in Venous Thrombosis Models (e.g., Rat, Rabbit)
In established models of venous thrombosis in rats and rabbits, oral administration of DU-176 resulted in a dose-dependent inhibition of thrombus formation. nih.govfda.gov These findings demonstrated the compound's potential to prevent deep vein thrombosis (DVT). In a rat model of venous thrombosis, DU-176 showed significant antithrombotic effects. ashpublications.org Furthermore, studies in an ex-vivo flow chamber model using blood from healthy subjects who had received a single dose of DU-176 showed a significant reduction in thrombus formation under venous flow conditions. nih.govthieme-connect.de
Assessment of Antithrombotic Effects in Arterial Thrombosis Models
The antithrombotic efficacy of DU-176 was also confirmed in animal models of arterial thrombosis. ahajournals.org In a rat model where thrombosis was induced in the carotid artery, DU-176 was effective in preventing thrombus formation. ashpublications.orgcolab.ws Interestingly, unlike some other anticoagulants, DU-176 was shown to prevent both arterial and venous thrombosis within the same dose range, suggesting a broad spectrum of antithrombotic activity. ahajournals.orgashpublications.orgcolab.ws Ex-vivo studies also supported these findings, with a notable reduction in thrombus formation under arterial flow conditions after administration of DU-176. nih.govthieme-connect.de
Dose-Response Characterization for Antithrombotic Activity in Animal Models
The relationship between the dose of DU-176 and its antithrombotic effect was a key focus of in vivo studies. A clear dose-dependent inhibition of thrombus formation was observed in both venous and arterial thrombosis models. ahajournals.orgfda.govashpublications.orgashpublications.org In a rat venous thrombosis model, the dose required to achieve 50% inhibition of thrombus formation (ED50) was determined, providing a quantitative measure of its potency. ashpublications.org
| Animal Model | Parameter | Dose | Effect |
|---|---|---|---|
| Rat Venous Thrombosis | ED50 | 0.076 mg/kg/h (intravenous) | 50% inhibition of thrombus formation |
| Ex-Vivo Flow Chamber (Human) | Thrombus Reduction (Venous Flow) | 60 mg (single oral dose) | 28% reduction at 1.5 hours |
| 60 mg (single oral dose) | 21% reduction at 5 hours | ||
| Ex-Vivo Flow Chamber (Human) | Thrombus Reduction (Arterial Flow) | 60 mg (single oral dose) | 26% reduction at 1.5 hours |
| 60 mg (single oral dose) | 17% reduction at 5 hours |
Data compiled from various preclinical and ex-vivo studies. ashpublications.orgnih.govthieme-connect.de
Comparative Analysis of Antithrombotic versus Hemorrhagic Effects in Animal Models
Preclinical studies in various animal models have been crucial in defining the therapeutic window of DU-176 (edoxaban). A key objective of this research was to compare its efficacy in preventing thrombosis against the risk of inducing hemorrhage, a common side effect of anticoagulant therapy.
In rat models of thrombosis and hemorrhage, the dose-response relationship of DU-176's antithrombotic effect was evaluated alongside its impact on bleeding time. nih.gov Intravenous infusion of DU-176 was shown to inhibit venous thrombosis in a dose-dependent manner. nih.gov Notably, the slope of its dose-response curve was significantly shallower than those observed for unfractionated heparin (UFH), dalteparin (a low molecular weight heparin), and warfarin (B611796). nih.gov This characteristic suggests that the anticoagulant effect of DU-176 may be more easily controlled and predictable. nih.gov
While DU-176 did prolong bleeding time at supratherapeutic doses in a rat tail bleeding model, the separation between the effective antithrombotic dose and the dose that caused significant bleeding was notably wide. nih.govnih.gov This margin of safety was found to be wider than that of UFH, dalteparin, lepirudin, and warfarin, indicating a potentially more favorable risk-benefit profile. nih.govportico.org For instance, a tenfold difference was reported between the doses of edoxaban (B1671109) that produced antithrombotic effects and those that caused hemorrhagic effects, compared to a twofold difference for the other evaluated anticoagulants. portico.org In rat and rabbit thrombosis models, DU-176 demonstrated dose-dependent inhibition of thrombus formation, while the bleeding time in rats was not significantly prolonged at an effective antithrombotic dose. nih.gov
Further studies in a rat model of collagenase-induced intracerebral hemorrhage showed that while higher doses of DU-176 could increase hemorrhage volume, the doses required were significantly greater than those needed for a therapeutic antithrombotic effect. portico.org
Interactive Data Table: Antithrombotic vs. Hemorrhagic Effects of DU-176 in Rat Models
| Parameter | DU-176 (Edoxaban) | Unfractionated Heparin (UFH) | Dalteparin | Warfarin |
| Antithrombotic Effect | Dose-dependent inhibition of venous thrombosis nih.gov | Dose-dependent antithrombotic effects nih.gov | Dose-dependent antithrombotic effects nih.gov | Dose-dependent antithrombotic effects nih.gov |
| Dose-Response Slope | Shallower slope nih.gov | Steeper slope nih.gov | Steeper slope nih.gov | Steeper slope nih.gov |
| Bleeding Time | Prolonged at supratherapeutic doses nih.gov | Prolonged bleeding time nih.gov | Prolonged bleeding time nih.gov | Prolonged bleeding time nih.gov |
| Safety Margin | Wider margin between antithrombotic and hemorrhagic doses nih.govportico.org | Narrower safety margin nih.gov | Narrower safety margin nih.gov | Narrower safety margin nih.gov |
Pharmacokinetic and Metabolic Research in Preclinical Species
Oral Absorption and Bioavailability Studies in Animal Models (e.g., Rats, Monkeys)
The oral absorption and bioavailability of DU-176 have been extensively studied in preclinical species, demonstrating its suitability for oral administration. Following oral administration in rats and cynomolgus monkeys, DU-176 was shown to be highly absorbed. nih.gov This was evidenced by more potent anti-Xa activity and higher plasma concentrations compared to a prototype Factor Xa inhibitor, DX-9065a. nih.gov
In monkeys, the mean oral bioavailability of DU-176 ranged from 29.8% to 56.5%. fda.gov Studies with radiolabeled [14C]DU-176b confirmed its absorption in both rats and cynomolgus monkeys after oral dosing. fda.gov In these studies, plasma radioactivity peaked and then declined, though it was still detectable at 336 hours post-dose in monkeys, indicating complete absorption and subsequent distribution and elimination processes. fda.gov The absolute oral bioavailability in healthy human subjects was later determined to be approximately 62%. oup.comnih.gov
Interactive Data Table: Preclinical Oral Bioavailability of DU-176
| Animal Model | Bioavailability Range | Key Findings |
| Rats | Highly absorbed nih.gov | Showed more potent anti-Xa activity and higher plasma concentrations than DX-9065a. nih.gov |
| Monkeys (Cynomolgus) | 29.8% - 56.5% fda.gov | Bioavailability appeared to decrease with increasing oral dose levels. fda.gov |
Metabolism Pathways and Metabolite Identification (e.g., using Liver Microsomes, CYP/FMO Isozymes, Demethylation)
The metabolism of DU-176 involves several pathways, though a significant portion of the drug is excreted unchanged. nih.gov In vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) isozymes have helped elucidate these pathways. mdpi.comnih.gov Metabolism is considered a minor clearance pathway for DU-176. nih.gov
Hydrolysis is the predominant route of metabolism, leading to the formation of M-4, the main active metabolite in humans. nih.goveuropa.eueuropa.eu However, this metabolite's exposure is less than 10% of the parent compound's exposure in healthy subjects. europa.eueuropa.eu Other metabolites, including M-1, M-2, M-5, M-6, and M-8, have been identified in trace amounts. nih.govpsu.edu
A very small proportion of DU-176 metabolism (<4%) is mediated by CYP enzymes, with CYP3A4/5 being involved in the formation of a minor metabolite, M-8, through an intermediary. nih.govnih.gov The limited role of CYP enzymes in its metabolism suggests a lower potential for drug-drug interactions involving these pathways. nih.gov
Elimination and Excretion Profiles in Animal Models
Following absorption, DU-176 is eliminated through multiple pathways, including renal and fecal excretion. In both rats and cynomolgus monkeys administered radiolabeled DU-176, radioactivity was eliminated from the blood and plasma, with an initial rapid phase followed by a much slower phase. fda.gov
Studies in monkeys found that approximately 42.0% of the radioactive dose was excreted in urine and 51.0% in feces. psu.edu The parent drug, unchanged DU-176, was the primary component found in plasma, urine, and feces. psu.edu In humans, renal clearance accounts for about 50% of the total clearance, with the remainder attributed to metabolism and biliary/intestinal excretion. nih.goveuropa.eueuropa.eu Approximately 35% of the total dose is detected in human urine, with unchanged edoxaban accounting for 24% of the dose. nih.gov Fecal excretion is also significant, with about 62% of the dose recovered in feces, of which 49% is the unchanged parent drug. nih.gov The elimination half-life for oral administration in humans is approximately 10-14 hours. europa.eueuropa.eu
Comparative Preclinical Pharmacology
Comparison with Unfractionated Heparin, Low Molecular Weight Heparin, and Warfarin in Animal Models
DU-176 has been compared extensively with established anticoagulants like unfractionated heparin (UFH), low molecular weight heparin (LMWH), and warfarin in various animal models of thrombosis. These studies have consistently highlighted DU-176's distinct pharmacological profile.
In rat models of venous thrombosis, oral administration of DU-176 demonstrated antithrombotic effects that were comparable to those of enoxaparin (an LMWH) and warfarin. fda.gov It effectively reduced thrombus formation and prolonged clotting times in a dose-dependent manner. fda.gov
A key differentiating factor is the therapeutic window. As noted previously, comparative studies in rats demonstrated that DU-176 possesses a wider safety margin between its antithrombotic and hemorrhagic effects than UFH, dalteparin (an LMWH), and warfarin. nih.govportico.org The therapeutic index for edoxaban in one rat study was reported as >10.5, whereas for warfarin and enoxaparin, it was 1.3 and 3.4, respectively, suggesting a significantly wider therapeutic window for DU-176. oup.com This wider margin implies a lower risk of bleeding complications for a given level of antithrombotic efficacy compared to older anticoagulants. nih.govportico.org
Interactive Data Table: Preclinical Comparison of DU-176 with Other Anticoagulants
| Feature | DU-176 (Edoxaban) | Unfractionated Heparin (UFH) | Low Molecular Weight Heparin (LMWH) | Warfarin |
| Antithrombotic Efficacy | Comparable to enoxaparin and warfarin in rat models fda.gov | Effective antithrombotic nih.gov | Effective antithrombotic (e.g., enoxaparin, dalteparin) nih.govfda.gov | Effective antithrombotic nih.govfda.gov |
| Route of Administration | Oral nih.gov | Intravenous/Subcutaneous | Subcutaneous | Oral |
| Safety Margin (Antithrombotic vs. Hemorrhagic) | Wider safety margin nih.govportico.org | Narrower safety margin nih.gov | Narrower safety margin nih.govoup.com | Narrower safety margin nih.govoup.com |
| Therapeutic Index (Rat Model) | >10.5 oup.com | Not specified | 3.4 (Enoxaparin) oup.com | 1.3 oup.com |
Differentiation from Prototype Factor Xa Inhibitors (e.g., DX-9065a)
DU-176b, the active metabolite of the prodrug DU-176 (hydrochloride), was developed through extensive research aimed at improving upon the characteristics of prototype direct Factor Xa (FXa) inhibitors, such as DX-9065a. portico.orgnih.gov While DX-9065a was a promising synthetic inhibitor of FXa, its clinical development was hampered by low oral bioavailability, necessitating parenteral administration. portico.orgahajournals.org The evolution from DX-9065a to the orally active DU-176b involved significant structural modifications to enhance oral absorption and potency. portico.orgresearchgate.net
The primary distinctions between DU-176b and its predecessor DX-9065a are evident in their preclinical pharmacological profiles, particularly in their inhibitory potency against FXa, selectivity, and in vivo efficacy, which is largely influenced by oral bioavailability.
In Vitro Inhibitory Activity and Selectivity
A key differentiator is the significantly enhanced inhibitory potency of DU-176b against Factor Xa. Preclinical studies have demonstrated that DU-176b is a more potent inhibitor than DX-9065a. This increased potency is a direct result of chemical modifications to the original molecule. researchgate.net Specifically, DU-176b exhibits a 70-fold increase in FXa inhibitory activity compared to DX-9065a. researchgate.net
The selectivity of DU-176b for FXa over other serine proteases, especially thrombin, is another critical characteristic. Research shows that DU-176b has an exceptionally high degree of selectivity, inhibiting FXa over 10,000-fold more selectively than thrombin. portico.orgnih.gov This high selectivity minimizes off-target effects and contributes to a more favorable pharmacological profile.
| Parameter | DU-176b | DX-9065a | Reference |
| Human FXa Inhibition (Ki) | 0.561 nM | 46 nM | ahajournals.orgresearchgate.netnih.gov |
| Selectivity for FXa over Thrombin | >10,000-fold | Not specified | portico.orgnih.gov |
Table 1: Comparative In Vitro Inhibitory Activity of DU-176b and DX-9065a.
Anticoagulant Effects
In human plasma, DU-176b demonstrates concentration-dependent anticoagulant effects by prolonging both prothrombin time (PT) and activated partial thromboplastin time (aPTT). researchgate.netnih.gov The concentrations required to double these coagulation parameters underscore its potent activity.
| Parameter | Concentration of DU-176b | Reference |
| Doubling of Prothrombin Time (PT) | 0.256 µM | portico.orgnih.gov |
| Doubling of Activated Partial Thromboplastin Time (aPTT) | 0.508 µM | portico.orgnih.gov |
Table 2: Anticoagulant Activity of DU-176b in Human Plasma.
Oral Bioavailability and In Vivo Efficacy
The most significant advantage of DU-176b over DX-9065a is its superior oral bioavailability. nih.gov The development of DX-9065a was ultimately stopped because its oral bioavailability in humans was only 2% to 3%, a consequence of its highly basic amidine content. ahajournals.org In contrast, DU-176b was specifically designed to improve oral absorption. portico.org
This enhanced absorption was demonstrated in preclinical animal models. Following oral administration in rats and monkeys, DU-176b resulted in more potent anti-Xa activity and higher plasma drug concentrations compared to DX-9065a. nih.gov This superior oral absorption translates to effective in vivo antithrombotic efficacy when administered orally, a feature that DX-9065a lacked. nih.gov In rat and rabbit models of thrombosis, orally administered DU-176b was shown to dose-dependently inhibit thrombus formation. nih.gov
Structure Activity Relationship Sar and Rational Design Principles of Du 176 Hydrochloride
Elucidation of Key Structural Moieties for Factor Xa Inhibition
The inhibitory activity of edoxaban (B1671109) and other direct FXa inhibitors is largely dependent on their ability to bind to the active site of the FXa enzyme. remedypublications.comwikipedia.org The active site of FXa contains several key pockets, with the S1 and S4 pockets being particularly crucial for inhibitor binding. remedypublications.com The rational design of edoxaban involved creating a molecule with specific structural features, or moieties, that could effectively interact with these pockets. remedypublications.comahajournals.org
The design strategy for many FXa inhibitors, including edoxaban, often results in an "L"-shaped structure that can fit into the active site cleft. researchgate.net Edoxaban's structure incorporates a chloro-substituted pyridine (B92270) ring which is a nonbasic moiety that interacts with the P1 position in the active site. ahajournals.org The biaryl moiety of related compounds was designed to fit within the aryl binding domain of the S4 pocket, which is formed by the amino acid residues Tyr99, Phe174, and Trp215. remedypublications.com
The potency of edoxaban's inhibition is demonstrated by its low inhibitory constant (Ki) values. For free FXa, the Ki value is 0.561 nM, and for FXa within the prothrombinase complex, it is 2.98 nM. nih.gov This high affinity and selectivity for FXa, with over 10,000-fold selectivity compared to other related enzymes, underscores the successful targeting of these key structural interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling has been a valuable tool in the development and understanding of FXa inhibitors like edoxaban. researchgate.netnih.gov QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of the potency of new, unsynthesized molecules. researchgate.netwiley.com
Selection and Calculation of Molecular Descriptors
The foundation of a QSAR model lies in the selection and calculation of molecular descriptors. wiley.com These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical properties, topology, and electronic features. nih.gov For a diverse set of molecules targeting FXa, a single descriptor is often insufficient to explain the experimental activity, necessitating the use of a combination of descriptors. nih.gov
Examples of molecular descriptors that have been found to be relevant in QSAR models for anti-thrombotic activity include:
ringCplus_sumpc : The sum of partial charges on positively charged ring carbon atoms. A positive coefficient for this descriptor in a QSAR model suggests that increasing its value could lead to improved activity. nih.gov
fClamdN5B : The frequency of an amide nitrogen atom being exactly five bonds away from a chlorine atom. A positive coefficient indicates that this feature enhances the molecule's affinity for the target enzyme. nih.gov
fsp2Csp2O8B : The frequency of a sp²-hybridized oxygen atom being exactly eight bonds away from a sp²-hybridized carbon atom. A negative coefficient suggests that this feature has a detrimental effect on the compound's activity. nih.gov
aroN_sp2C_4B : The presence of an aromatic nitrogen atom four bonds away from a sp2-hybridized carbon atom has also been identified as a significant feature. nih.gov
These descriptors are calculated using specialized software based on the two-dimensional or three-dimensional structure of the molecules.
Development of Predictive Models (e.g., Linear Multiple Regression, Non-Linear Regression, Artificial Neural Networks)
Once the molecular descriptors are calculated, various statistical and machine learning methods can be used to develop predictive models. researchgate.net These models aim to find the best mathematical equation that relates the descriptors to the biological activity. Common methods include:
Multiple Linear Regression (MLR) : This method establishes a linear relationship between the descriptors and the activity. researchgate.net Genetic algorithms (GA) can be used in conjunction with MLR to select the most relevant descriptors for the model. nih.gov
Support Vector Regression (SVR) : A non-linear regression method that can capture more complex relationships between structure and activity. researchgate.net
Artificial Neural Networks (ANN) : These are computational models inspired by the structure and function of biological neural networks. ANNs are powerful tools for modeling non-linear data and have shown superior performance in some QSAR studies. researchgate.net
The performance of these models is often evaluated using statistical parameters such as the coefficient of determination (R²), which indicates how well the model fits the data. For instance, in one study, MLR, SVR, and ANN models for a set of FXa inhibitors yielded R² values of 0.72, 0.7, and 0.8, respectively. researchgate.net
Validation of QSAR Models and Applicability Domain
A critical step in QSAR modeling is the validation of the developed models to ensure their robustness and predictive power. researchgate.net Validation is typically performed using both internal and external methods.
Internal Validation : Techniques like cross-validation (often leave-one-out or leave-many-out) are used to assess the model's stability and predictive ability on the training set of data. researchgate.net
External Validation : The model's predictive performance is tested on an external set of compounds that were not used in the model development. researchgate.net
Y-randomization : This test involves randomly shuffling the biological activity data to ensure that the model is not a result of a chance correlation. researchgate.net
The applicability domain of a QSAR model defines the chemical space for which the model is expected to make reliable predictions. This is important to avoid making predictions for compounds that are too different from those used to build the model.
Ligand Design and Optimization Strategies
The design and optimization of edoxaban and other direct FXa inhibitors have been guided by a deep understanding of the SAR principles. remedypublications.comnih.gov The goal is to enhance the desired pharmacological properties while minimizing potential off-target effects.
Influence of Lipophilicity, Chain Length, and Aromatic Functionalities on Activity
Several key molecular properties have a significant influence on the activity of FXa inhibitors.
Lipophilicity : The lipophilicity, or "fat-loving" nature, of a molecule affects its absorption, distribution, metabolism, and excretion (ADME) properties. remedypublications.com For oral anticoagulants like edoxaban, a balanced lipophilicity is crucial for good oral bioavailability. ahajournals.orgnih.gov The design of these small, lipophilic molecules often follows Lipinski's rule of five, which provides guidelines for drug-like properties. remedypublications.com
Chain Length : The length and flexibility of different parts of the molecule are critical for optimal binding to the target enzyme. For instance, the introduction of a flexible morpholinomethyl group into the P2 position of a related series of inhibitors led to enhanced anticoagulant activity. nih.gov
Aromatic Functionalities : Aromatic rings play a crucial role in the interaction of edoxaban with the FXa active site. ahajournals.orgdrugbank.com The chloro-substituted pyridine ring in edoxaban is a key aromatic functionality that contributes to its potent and selective inhibition of FXa. ahajournals.org The nature and substitution pattern of these aromatic rings are fine-tuned to maximize binding affinity and selectivity.
Strategies for Enhancing Selectivity through Structural Modification
The development of DU-176 (hydrochloride) was a step-wise process of refining a prototype molecule, DX-9065a, to achieve superior potency, oral bioavailability, and, crucially, high selectivity for Factor Xa. acs.org The primary strategy centered on optimizing the interactions of the inhibitor with the active site of Factor Xa, which is comprised of four main pockets (S1, S2, S3, and S4).
The rational design of small-molecule direct Factor Xa inhibitors like edoxaban has been significantly informed by X-ray crystallography of enzyme-ligand complexes. frontiersin.org A key to enhancing selectivity is to design molecules that fit snugly into the specific architecture of the Factor Xa active site while having unfavorable interactions with the active sites of other related serine proteases, such as thrombin.
Preclinical studies have demonstrated the high selectivity of edoxaban. It inhibits Factor Xa with a high affinity, as shown by its low inhibition constant (Ki). acs.org This high selectivity minimizes off-target effects, a critical consideration for anticoagulants where bleeding is a primary safety concern. The specificity of edoxaban for Factor Xa was found to be more than 10,000-fold greater than for other related serine proteases. acs.org
Table 1: In Vitro Inhibitory Activity of Edoxaban (DU-176b)
| Target Enzyme | Inhibition Constant (Ki) | Selectivity vs. Thrombin |
|---|---|---|
| Free Factor Xa | 0.561 nM | >10,000-fold |
| Prothrombinase-bound Factor Xa | 2.98 nM | - |
Data sourced from in vitro pharmacological profiles. acs.org
This remarkable selectivity is achieved through specific molecular interactions. The structure of edoxaban is designed to occupy the S1 and S4 pockets of Factor Xa. The chloropyridine moiety, for instance, is a key feature that contributes to its potent and selective inhibition.
Computational Approaches in Structure-Based Drug Design
Computational methods are indispensable tools in modern drug discovery, enabling a shift from trial-and-error to intelligent, structure-based design. researchgate.net In the context of Factor Xa inhibitors like DU-176, computational approaches have been instrumental in understanding the binding mechanism and in the rational design process.
Molecular modeling techniques, such as docking and molecular dynamics simulations, have been employed to visualize and analyze the interaction of edoxaban with the active site of Factor Xa at an atomic level. ahajournals.org These simulations provide insights into the key amino acid residues involved in the binding and the conformational changes that occur upon inhibitor binding. This understanding is crucial for optimizing the inhibitor's structure to enhance its affinity and selectivity.
Physiologically-based pharmacokinetic and pharmacodynamic (PBPK/PD) models have also been developed for edoxaban. researchgate.net These models simulate the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body, as well as its effect on coagulation parameters. Such simulations can help in predicting the drug's behavior in different patient populations and in supporting dose selection for clinical trials. researchgate.netmdpi.com
The use of computational tools extends to the design and screening of new potential inhibitors. By creating virtual libraries of compounds and docking them into the Factor Xa active site, researchers can prioritize the synthesis of molecules with the highest predicted binding affinity, thereby accelerating the drug discovery process. asianjpr.comnih.gov
Synthetic Chemistry and Process Development Methodologies for Du 176 Hydrochloride Analogs
Chemical Synthesis Routes for DU-176 (hydrochloride) and Related Structures
The synthesis of edoxaban (B1671109), a compound with three chiral centers, presents significant stereochemical challenges, particularly in establishing the cis-diamine configuration on the cyclohexane (B81311) ring. acs.orgresearchgate.net Various synthetic strategies have been developed to construct this intricate molecule.
The industrial production of edoxaban has evolved through several multi-step synthetic routes, often beginning from different starting materials and involving numerous transformations.
One of the initial processes reported by Daiichi Sankyo starts from (1S,4S,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one and involves more than ten steps to yield the final product. acs.org A critical part of this pathway was the introduction of the two cis-amino groups on the cyclohexane ring, which utilized a significant amount of sodium azide (B81097) (NaN₃), a highly toxic reagent that is disadvantageous for large-scale industrial production. acs.org
A more recent and scalable route focuses on the efficient synthesis of a key intermediate, tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate. acs.org This improved method consists of nine steps and avoids the use of excessive sodium azide. acs.org Another patented method describes a process that starts with different materials and proceeds through key reactions such as aminolysis, deprotection, carboxylation, and condensation to form edoxaban. google.com This approach is highlighted as having high operability and safety for scaled-up production, resulting in a product with high yield and purity. google.com
A more concise, two-step finishing sequence has also been developed. google.com This method involves the deprotection of an N-Boc protected precursor under acidic conditions, followed by a reaction with a second compound in the presence of a tertiary amine. google.com This process is noted for its mild reaction conditions and high yield compared to earlier methods. google.com
| Pathway | Key Starting Materials/Intermediates | Key Reactions | Noted Features | Source |
|---|---|---|---|---|
| Early Daiichi Sankyo Route | (1S,4S,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one | Azide-based amination | >10 steps; uses highly toxic NaN₃ | acs.org |
| Improved Scalable Route | (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one | Cyclic sulfamide (B24259) formation and desulfonylation | 9 steps; avoids excessive NaN₃ | acs.org |
| Alternative Multi-step Process | Compounds designated 1, 2, and 5 | Aminolysis, deprotection, carboxylation, condensation | High operability and safety on a large scale | google.com |
| Two-Step Finishing Process | N-Boc protected precursor | Acidic deprotection, condensation with tertiary amine | Mild conditions, high yield | google.com |
The pharmacological activity of edoxaban is specific to the (1R,2S,5S) isomer, making stereocontrol a critical aspect of its synthesis. researchgate.net Of the eight possible isomers resulting from its three chiral centers, only one possesses the desired therapeutic effect. researchgate.net The development of stereoselective methods is therefore paramount to ensure the efficacy and quality of the drug substance. researchgate.net
A primary challenge is the synthesis of the key chiral cyclohexane cis-diamine intermediate. acs.org Traditional chemical methods often struggle with yield and the use of hazardous materials. acs.org Research into stereoselective synthesis has explored various strategies. For instance, the addition of phosphites to chiral imines has been used in the synthesis of other molecules to create specific diastereoisomers. nih.gov The conformation of the imine substrate often controls the direction of addition, allowing for the preferential formation of one stereoisomer. nih.gov Such principles are fundamental in developing syntheses for complex chiral molecules like edoxaban.
The synthesis of chiral impurities for use as reference standards is also crucial for developing and validating stereoselective analytical methods. researchgate.net This involves intentionally creating enantiomers and diastereomers of intermediates and the final API to understand their formation and to improve the stereoselectivity of the main synthesis pathway. researchgate.net
Impurity Profiling and Control in Chemical Synthesis
Impurity profiling, which includes the identification, quantification, and structural elucidation of unwanted materials, is a critical component of pharmaceutical process development. mt.comsimsonpharma.com For edoxaban, controlling both chiral and process-related impurities is essential for safety and efficacy. researchgate.netrroij.com
During the process development of edoxaban tosylate monohydrate, several unknown peaks were detected using high-performance liquid chromatography (HPLC) on a chiral column. researchgate.net These impurities can originate from starting materials, by-products, intermediates, or degradation products. simsonpharma.comrroij.com Organic impurities are often related to side reactions or residual starting materials. simsonpharma.com
For edoxaban, a key focus is on chiral impurities, which are isomers that lack the desired pharmacological activity. researchgate.net Specific chiral impurities of edoxaban and its intermediates have been synthesized and characterized using spectral data from IR, MS, and NMR to serve as reference standards. researchgate.net In addition to chiral isomers, other process-related impurities have been identified, such as "Edoxaban impurity 4". medchemexpress.com The identification process often involves a combination of chromatographic separation (HPLC, TLC) and spectroscopic characterization (NMR, MS). conicet.gov.ar
| Impurity Name/Type | Description | Method of Detection/Characterization | Source |
|---|---|---|---|
| Chiral Impurities (7 isomers) | Stereoisomers of edoxaban lacking pharmacological activity. | Chiral HPLC, Synthesis of standards for characterization (IR, MS, NMR). | researchgate.net |
| Chiral Impurity of KSM | Enantiomer of a key starting material. | Synthesized for use as a reference standard. | researchgate.net |
| Chiral Impurity of Intermediate | Diastereomer of an advanced intermediate. | Synthesized for use as a reference standard. | researchgate.net |
| Edoxaban impurity 4 | A known process-related impurity of Edoxaban. | Available as a reference standard. | medchemexpress.com |
Once impurities are identified, strategies are developed to minimize their formation and remove them from the final product. This can be achieved by modifying reaction conditions to reduce side reactions or by implementing effective purification steps. mt.com
For edoxaban synthesis, purification of intermediates is a key strategy. For example, one patented process describes the purification of an intermediate via crystallization from different solvents to reduce the level of impurities in the final API. google.com The choice of solvent was shown to have a significant impact on the final purity of the product. google.com Another general approach involves purifying a key intermediate salt to eliminate the corresponding derivative of the undesired R-isomer at an early stage, which is more cost-effective than purification of the final product. researchgate.net
Common purification techniques include crystallization, chromatography, and extraction. google.comgoogle.com In one process for edoxaban, after the final reaction step, the mixture is cooled and treated with a saturated sodium bicarbonate aqueous solution to induce crystallization, followed by filtration and washing to isolate the purified solid. google.com
| Solvent Used for Purification | Impurity Content (%) | Source |
|---|---|---|
| Methylene Dichloride | 0.12 | google.com |
| Ethyl Acetate | 0.15 | google.com |
| Methyl Tert-Butyl Ether | 0.24 | google.com |
| Toluene | 0.31 | google.com |
Advanced Synthetic Methodologies for Pharmaceutical Compounds
The synthesis of complex pharmaceutical compounds like edoxaban benefits from innovations in synthetic chemistry that offer greater efficiency, selectivity, and sustainability.
One significant advancement is the use of biocatalysis . acs.org Enzymes, such as amine dehydrogenases, can be employed for the one-step, environmentally friendly preparation of enantiopure amines, which are crucial building blocks. acs.org This approach offers a powerful alternative to traditional chemical methods that may require multiple steps and hazardous reagents. acs.org
One-pot multicomponent reactions represent another advanced strategy. These reactions allow for the synthesis of complex molecules from three or more starting materials in a single step, which improves efficiency and reduces waste. nih.gov For example, a [3+2] cycloaddition reaction has been used to create stereoselective spirooxindole derivatives, demonstrating the power of this methodology to build complex scaffolds efficiently. nih.gov
Modern catalytic systems also play a crucial role. The development of fully stereoselective synthesis methods, for example using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, simplifies access to novel derivatives with complete control over the geometry of double bonds. rsc.org Similarly, palladium-catalyzed tandem reactions, such as the Sonogashira/hydroaryl reaction, enable the regio- and stereoselective synthesis of complex molecular architectures. acs.org These advanced methodologies are instrumental in overcoming the challenges associated with synthesizing structurally and stereochemically complex drugs.
Application of Continuous Flow Synthesis Techniques
The development of manufacturing processes for DU-176b (Edoxaban) and its analogs has seen the adoption of modern synthetic methodologies to enhance efficiency and safety. One significant advancement is the application of continuous flow chemistry, particularly the use of plug-flow reactors. This technology has been pivotal in overcoming challenges associated with unstable intermediates that are difficult to handle in traditional batch reactors. acs.org
In the synthesis of a key chiral diamine intermediate for Edoxaban, researchers implemented a plug-flow reactor to manage a reaction involving an unstable intermediate on a multi-hundred kilogram scale. acs.org This approach offers several advantages over conventional batch processing. Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields and purity profiles. The small reaction volume at any given moment significantly enhances safety, especially when dealing with highly reactive or unstable compounds. researchgate.net
The implementation of continuous flow technology can lead to a more streamlined and automated manufacturing process. researchgate.net This not only increases efficiency but also contributes to a safer production environment by minimizing the risks associated with handling large quantities of hazardous materials. researchgate.net The successful application of a plug-flow reactor in the synthesis of an Edoxaban intermediate demonstrates the potential of continuous flow techniques to enable reactions that would be too hazardous or inefficient to perform on an industrial scale using batch methods. acs.org
Table 1: Advantages of Continuous Flow Synthesis in Edoxaban Intermediate Production
| Feature | Benefit in Edoxaban Synthesis | Source |
| Precise Parameter Control | Enhanced control over temperature and residence time leads to higher yield and purity. | acs.orgresearchgate.net |
| Enhanced Safety | Small reactor volume minimizes risks associated with unstable intermediates and hazardous reagents. | researchgate.net |
| Scalability | Enabled the reaction of an unstable intermediate on a multi-hundred kilogram scale. | acs.org |
| Process Automation | Allows for the development of fully automated processes, increasing overall efficiency. | researchgate.net |
Integration of Green Chemistry Principles in Chemical Synthesis
A key area of improvement in the synthesis of Edoxaban intermediates has been the reduction of hazardous reagents. acs.org For instance, early synthetic routes for the crucial cis-diamine intermediate relied on a significant amount of sodium azide (NaN₃) to introduce the two amino groups. acs.org Sodium azide is highly toxic and poses considerable risks in industrial-scale production. Newer, greener synthetic routes have been developed that avoid the use of this hazardous material, thereby improving the safety profile of the process. acs.org
Furthermore, the selection of solvents and the reduction of energy consumption are crucial aspects of green chemistry. The development of synthetic methods that are more time-economic and energy-saving compared to traditional batch processes has been reported. researchgate.net Efforts to develop analytical methods for Edoxaban have also emphasized eco-friendly approaches, reflecting a broader commitment to green chemistry throughout the product lifecycle. researchgate.netnih.gov
Table 2: Green Chemistry Improvements in Edoxaban Synthesis
| Green Chemistry Principle | Application in Edoxaban Synthesis | Source |
| Prevention of Waste | Significant increase in overall yield, reducing the generation of waste products. | acs.org |
| Atom Economy | Designing synthetic methods to maximize the incorporation of all materials into the final product. | acs.org |
| Less Hazardous Chemical Syntheses | Development of synthetic routes that avoid the use of highly toxic sodium azide. | acs.org |
| Safer Solvents and Auxiliaries | Use of acetonitrile (B52724) as a solvent in certain reaction steps. | google.com |
| Design for Energy Efficiency | Development of time-economic methods that reduce energy consumption compared to batch processes. | researchgate.net |
| Inherently Safer Chemistry | Minimizing the potential for chemical accidents by avoiding hazardous reagents and using safer technologies like flow chemistry. | researchgate.netacs.org |
Advanced Research Methodologies in Du 176 Hydrochloride Studies
Target Identification and Validation Techniques
The primary target of DU-176 (hydrochloride), Factor Xa, is a critical enzyme in the coagulation cascade. Advanced computational and proteomic approaches are employed to confirm this interaction and to uncover potential off-target effects, ensuring a comprehensive understanding of the compound's selectivity.
In Silico Prediction of Macromolecular Targets
In silico techniques, particularly molecular docking and quantitative structure-activity relationship (QSAR) models, have been pivotal in understanding the interaction between DU-176 (hydrochloride) and its target, Factor Xa. While DU-176 was developed with a clear target in mind, these computational methods are crucial for refining the understanding of its binding mode and for predicting the potential for off-target interactions.
Molecular docking simulations, for instance, can model the binding of DU-176 within the active site of Factor Xa, providing insights into the specific amino acid residues involved in the interaction. These simulations help to rationalize the compound's high affinity and selectivity. Studies involving in silico design and docking of Factor Xa inhibitors have demonstrated the utility of these methods in predicting binding energies and poses, which are then correlated with experimental inhibitory activity. researchgate.net For DU-176, such models would confirm that its structure is optimized for interaction with the S1 and S4 pockets of the Factor Xa active site.
Physiologically-based pharmacokinetic (PBPK) models, another in silico tool, have been developed for edoxaban (B1671109) to predict its pharmacokinetic and pharmacodynamic profiles. nih.gov These models incorporate physicochemical properties of the drug and physiological parameters to simulate its absorption, distribution, metabolism, and excretion, further validating its behavior in a biological system. nih.gov
Affinity-Based Proteomics for Target Deconvolution
Affinity-based proteomics is a powerful set of techniques used to identify the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate or plasma. This methodology is essential for confirming the intended target (on-target) and for discovering unintended binding partners (off-targets), which could lead to unexpected pharmacological effects or toxicities.
While specific affinity-based proteomic studies focused solely on DU-176 (hydrochloride) are not extensively detailed in publicly available literature, the methodology is a cornerstone of modern drug development. The general workflow involves immobilizing a derivative of the drug molecule onto a solid support, such as a bead, to create an "affinity matrix." This matrix is then incubated with a proteome, allowing proteins that bind to the drug to be captured. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry.
This approach, often referred to as chemical proteomics, would be invaluable in the preclinical stages of DU-176 development to provide an unbiased profile of its protein interactions. rsc.org By confirming that Factor Xa is the primary protein captured from plasma or relevant cell lysates, and by identifying any other potential binding partners, researchers can build a more complete picture of the drug's selectivity and potential mechanisms of action.
Biophysical Characterization of Ligand-Receptor Interactions
Understanding the precise nature of the interaction between DU-176 (hydrochloride) and Factor Xa requires detailed biophysical characterization. These studies quantify the binding affinity and kinetics, and provide a dynamic view of the binding event at the molecular level.
Measurement of Binding Kinetics (k_on, k_off) and Affinity (K_a)
The potency of DU-176 (hydrochloride) as a Factor Xa inhibitor is defined by its binding affinity and kinetics. Edoxaban has been shown to be a highly selective, competitive, and concentration-dependent inhibitor of human Factor Xa. oup.com
Kinetic analyses have determined the inhibition constant (Ki) of edoxaban for both free Factor Xa and Factor Xa within the prothrombinase complex. These values provide a quantitative measure of the inhibitor's potency.
| Parameter | Value | Target |
| K_i | 0.561 nM | Free Factor Xa |
| K_i | 2.98 nM | Prothrombinase |
This interactive table summarizes the inhibition constants (Ki) of edoxaban for its target, Factor Xa, in different states. oup.com
These low nanomolar Ki values indicate a very high affinity of edoxaban for its target. The slightly higher Ki for prothrombinase-bound Factor Xa suggests that the enzyme's conformation within the complex may slightly alter the binding of the inhibitor. Such detailed kinetic data is crucial for understanding the pharmacological effect of the drug and for developing accurate pharmacokinetic/pharmacodynamic models.
Molecular Dynamics Simulations of Binding
Molecular dynamics (MD) simulations offer a computational microscope to visualize the dynamic interactions between a ligand and its receptor over time. These simulations have been applied to study the binding of edoxaban to Factor Xa, providing insights that complement static crystal structures. researchgate.net
MD simulations can reveal the flexibility of both the protein and the ligand, and how they adapt to each other upon binding. For edoxaban, these simulations can assess the stability of the complex with Factor Xa and identify the key interactions that contribute to its high binding affinity. researchgate.net By simulating the behavior of the edoxaban-Factor Xa complex over nanoseconds, researchers can observe the formation and breaking of hydrogen bonds and other non-covalent interactions, providing a more complete understanding of the binding mechanism. researchgate.net This information is invaluable for explaining the compound's selectivity and for guiding the design of future inhibitors with improved properties.
Biomarker Research in Non-clinical Drug Development
In the non-clinical development of DU-176 (hydrochloride), biomarker research plays a critical role in demonstrating the compound's pharmacological activity and in exploring its broader biological effects.
Preclinical studies have investigated the impact of edoxaban on various biomarkers. For instance, in a rat model of venous thrombosis, edoxaban treatment was shown to increase the expression levels of hydrogen sulfide (B99878) and homocysteine in microvascular endothelial cells. researchgate.net Furthermore, the levels of the transsulfuration enzymes, cystathionine (B15957) β‑synthase (CBS) and cystathionine γ‑lyase (CGL), were observed to be upregulated in murine microvascular endothelial cells following edoxaban administration. researchgate.net These findings suggest that beyond its direct anticoagulant effect, edoxaban may influence other cellular pathways.
Identification of Pharmacodynamic Biomarkers in Animal Models
In preclinical animal models, several pharmacodynamic biomarkers have been identified to characterize the anticoagulant effects of DU-176 (hydrochloride), an older designation for the compound now known as edoxaban. These biomarkers are essential for understanding the dose-dependent and concentration-dependent activity of the compound. In vivo studies, primarily conducted in rat and rabbit thrombosis models, have demonstrated that oral administration of DU-176 dose-dependently reduces thrombus formation.
The primary pharmacodynamic biomarkers for DU-176 are centered on its mechanism as a direct inhibitor of Factor Xa (FXa). Key biomarkers consistently measured in animal studies include:
Prothrombin Time (PT): This assay evaluates the extrinsic and common pathways of the coagulation cascade. DU-176 has been shown to produce a concentration-dependent prolongation of PT.
Activated Partial Thromboplastin (B12709170) Time (aPTT): This test assesses the intrinsic and common pathways. Similar to PT, DU-176 causes a concentration-dependent prolongation of aPTT.
Anti-Factor Xa (anti-FXa) Activity: This is a specific chromogenic assay that directly measures the inhibition of FXa. There is a linear relationship between the concentration of DU-176 and its anti-FXa activity.
Beyond these standard coagulation tests, research has also explored other biomarkers that provide a more detailed picture of DU-176's effects:
Thrombin Generation: Assays that measure the generation of thrombin can be utilized. DU-176 has been shown to inhibit thrombin generation. A key marker in this context is the level of prothrombin fragments 1 + 2 (F1+2) , which are released during the conversion of prothrombin to thrombin.
Platelet Activation: The effect of DU-176 on platelet activation has also been investigated. β-thromboglobulin is a protein released from activated platelets and serves as a biomarker for this process.
The table below summarizes the key pharmacodynamic biomarkers identified for DU-176 (hydrochloride) in animal models.
| Biomarker Category | Specific Biomarker | Effect of DU-176 (hydrochloride) |
| Coagulation Clotting Times | Prothrombin Time (PT) | Prolongation |
| Activated Partial Thromboplastin Time (aPTT) | Prolongation | |
| Factor Xa Inhibition | Anti-Factor Xa (anti-FXa) Activity | Increase |
| Thrombin Generation | Prothrombin fragments 1 + 2 (F1+2) | Inhibition |
| Platelet Activation | β-thromboglobulin | Inhibition |
Methodologies for Biomarker Validation and Utilization
The validation of pharmacodynamic biomarkers is a critical step to ensure the reliability and reproducibility of data from animal studies. The methodologies for validating coagulation assays like PT, aPTT, and anti-FXa in preclinical settings follow established principles of bioanalytical method validation, adapted for the specific nature of these assays.
A "fit-for-purpose" approach is often adopted, meaning the level of validation is tailored to the intended use of the biomarker data. For preclinical evaluation of a new anticoagulant like DU-176, the validation process for these biomarkers typically includes the following aspects:
Pre-analytical Considerations: A crucial first step is the standardization of blood sample collection and processing. nih.gov It is essential to use appropriate anticoagulants in collection tubes and to handle samples carefully to prevent activation of the coagulation cascade, which could lead to erroneous results. nih.gov
Assay Specificity and Selectivity: The validation process must demonstrate that the assay can distinguish the biomarker of interest from other components in the sample matrix. nih.gov
Precision and Accuracy: Precision is determined by assessing the repeatability and reproducibility of the assay under specific conditions. nih.gov Accuracy refers to how close the measured value is to the true value. For coagulation assays, this can be established using reference standards and control plasmas.
Linearity and Range: The validation must define the range over which the assay is linear. For instance, an anti-FXa assay's linearity is confirmed by demonstrating a direct correlation between the assay response and the concentration of the inhibitor. nih.gov
Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov
The utilization of these validated biomarkers in animal models allows for a comprehensive characterization of the pharmacodynamic profile of DU-176. By establishing a clear relationship between drug exposure and biomarker response, researchers can make informed decisions about the compound's potential efficacy. These validated preclinical data are fundamental for guiding the design of subsequent clinical trials in humans.
Future Directions and Research Gaps in Du 176 Hydrochloride Research
Exploration of Novel Therapeutic Applications for Factor Xa Inhibition Beyond Current Indications
While DU-176 is well-established for the prevention and treatment of thromboembolic disorders, the role of Factor Xa extends beyond the coagulation cascade, suggesting a wider therapeutic potential for its inhibitors. nih.govclinicsearchonline.org Emerging research indicates that FXa is a key modulator of systemic inflammatory responses. nih.gov This opens up avenues for exploring the use of FXa inhibitors in diseases with a significant inflammatory component.
Anti-inflammatory Effects:
Recent studies have highlighted the potential anti-inflammatory properties of FXa inhibitors. nih.govresearchgate.net Factor Xa can activate Protease-Activated Receptors (PARs), which in turn triggers pro-inflammatory pathways, including the NF-kB transcription pathway. nih.gov This leads to the production of inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.gov By inhibiting FXa, compounds like DU-176 could potentially dampen these inflammatory responses. Preclinical studies with other FXa inhibitors have shown a reduction in pro-inflammatory cytokines and adhesion molecules. nih.gov This suggests a potential role for FXa inhibitors in managing chronic inflammatory conditions, a hypothesis that warrants further investigation in dedicated preclinical and clinical studies.
Oncology:
Future research should focus on elucidating the precise mechanisms of these non-hemostatic effects and identifying patient populations with inflammatory conditions or specific cancers who might benefit from FXa inhibition.
Development of Next-Generation Factor Xa Inhibitors Based on DU-176 (hydrochloride) Scaffold
The chemical structure of DU-176 (edoxaban) serves as a valuable scaffold for the design of next-generation FXa inhibitors. newdrugapprovals.orgresearchgate.net While edoxaban (B1671109) has a favorable profile, the quest for anticoagulants with improved efficacy, a better safety profile (particularly a reduced risk of bleeding), and broader applicability continues. frontiersin.orgresearchgate.net
Structure-Activity Relationship (SAR) Studies:
The development of novel FXa inhibitors relies heavily on understanding the structure-activity relationship (SAR). The active site of FXa has four sub-pockets (S1, S2, S3, and S4) that interact with the inhibitor molecule. researchgate.net By modifying the functional groups on the DU-176 scaffold that interact with these pockets, medicinal chemists can fine-tune the compound's properties. For instance, modifications can aim to increase the inhibitor's affinity and selectivity for FXa, thereby enhancing its potency. nih.govnih.gov The synthesis of various derivatives of similar scaffolds, such as apixaban, has demonstrated that small structural changes can lead to significant differences in anticoagulant activity and pharmacokinetic properties. sci-hub.senih.gov
Optimizing Pharmacokinetic and Pharmacodynamic Properties:
Future medicinal chemistry efforts will likely focus on creating derivatives of the DU-176 scaffold that offer a wider therapeutic window and are suitable for patient populations with specific needs, such as those with renal or hepatic impairment. researchgate.net
Table 1: Key Moieties of Factor Xa Inhibitors and Their Interactions with FXa Sub-pockets
| Moiety | Interaction Pocket | Significance for Drug Design |
| P1 Group | S1 Pocket | Crucial for anchoring the inhibitor to the active site. Modifications can significantly impact potency and selectivity. |
| P2 Group | S2 Pocket | Contributes to the overall binding affinity. Flexible groups can enhance interaction. frontiersin.org |
| P4 Group | S4 Pocket | Often a hydrophobic group that fits into a hydrophobic pocket, contributing to the inhibitor's potency. sci-hub.se |
| Linker | Connects P1 and P4 | The structure of the linker influences the overall conformation and positioning of the inhibitor in the active site. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in DU-176 (hydrochloride) Drug Discovery
Accelerating Target Identification and Validation:
AI algorithms can analyze vast amounts of biological data to identify and validate novel drug targets. nih.gov For a target like Factor Xa, AI can help in understanding the nuances of its interaction with different molecules and predict the potential for off-target effects.
Virtual Screening and De Novo Drug Design:
One of the most powerful applications of AI in drug discovery is in virtual screening and de novo design. researchgate.net Machine learning models can be trained on large datasets of chemical compounds and their biological activities to predict the efficacy and toxicity of new molecules. mednexus.orgnih.gov This allows for the rapid screening of millions of virtual compounds to identify promising candidates for synthesis and further testing, significantly reducing the time and resources required for the initial stages of drug discovery. mednexus.org Furthermore, generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel FXa inhibitors with superior characteristics to existing ones.
Predictive Modeling for ADMET Properties:
A major hurdle in drug development is the failure of candidates due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI and ML models can predict these properties with increasing accuracy based on the chemical structure of a compound. springernature.comnih.gov By integrating these predictive models early in the discovery process, researchers can prioritize compounds with a higher likelihood of success in clinical trials.
Table 2: Applications of AI/ML in the Drug Discovery Pipeline for Factor Xa Inhibitors
| Stage of Drug Discovery | Application of AI/ML | Potential Impact |
| Target Identification | Analysis of genomic, proteomic, and clinical data to identify novel targets or pathways related to FXa. | Enhanced understanding of disease mechanisms and identification of new therapeutic opportunities. |
| Lead Discovery | Virtual screening of large compound libraries and de novo design of novel molecules with high affinity for FXa. | Faster and more cost-effective identification of potent and selective lead compounds. |
| Lead Optimization | Prediction of ADMET properties to guide the selection and modification of lead compounds. | Reduced attrition rates in later stages of development due to poor pharmacokinetic or safety profiles. |
| Preclinical Development | Analysis of preclinical data to predict clinical outcomes and identify potential biomarkers. | More informed decision-making for advancing candidates to clinical trials. |
Addressing Unmet Research Needs in Specific Preclinical Disease Models
Despite the advances in anticoagulant therapy, there remain significant unmet needs that require further investigation in relevant preclinical disease models.
Development of Effective Reversal Agents:
A critical unmet need for all direct FXa inhibitors, including DU-176, is the availability of a specific and effective reversal agent for managing major bleeding events or for use in patients requiring emergency surgery. nih.govnih.gov While some reversal agents have been developed, there is ongoing research to find safer and more effective options. nih.gov Preclinical animal models of bleeding are crucial for the development and evaluation of these antidotes. nih.gov These models need to accurately replicate the complex physiological conditions of a bleeding patient to ensure the translatability of the findings to the clinical setting.
Trauma and a Prothrombotic State:
Trauma patients represent a particularly challenging population, as they are often at high risk for both bleeding and thrombosis. The use of anticoagulants in these patients is complex, and there is a need for better preclinical models that can simulate the prothrombotic state associated with trauma to evaluate the safety and efficacy of FXa inhibitors in this context. nih.gov
Special Patient Populations:
There is a need for more research in specific patient populations, such as those with severe renal or hepatic impairment, and in pediatric and geriatric populations. Preclinical models that accurately reflect the pathophysiology of these conditions are essential for understanding the pharmacokinetics and pharmacodynamics of DU-176 and other FXa inhibitors in these vulnerable groups and for developing appropriate dosing strategies.
Addressing these research gaps through the development and utilization of more sophisticated and clinically relevant preclinical models will be essential for optimizing the therapeutic use of DU-176 and for the development of even safer and more effective anticoagulants in the future.
Q & A
Q. What is the molecular mechanism of DU-176 (hydrochloride) as a Factor Xa (FXa) inhibitor, and how is its activity quantified?
DU-176 (hydrochloride) selectively inhibits FXa by binding reversibly to its active site, preventing thrombin generation. Activity is quantified via in vitro enzymatic assays using chromogenic substrates (e.g., S-2222) to measure IC50 values. For example, DU-176 exhibits an IC50 of ~1 nM in buffer systems, validated by competitive binding studies and surface plasmon resonance (SPR) . Control experiments must include reference inhibitors (e.g., rivaroxaban) to ensure assay specificity .
Q. How should DU-176 (hydrochloride) be stored to maintain stability in laboratory settings?
The compound is hygroscopic and light-sensitive. Store at -20°C in airtight, light-protected containers with desiccants. Solubility in DMSO (>5 mg/mL with heating) should be verified via HPLC before use to confirm purity (>99%) and avoid degradation byproducts .
Q. What in vitro models are appropriate for studying DU-176’s anticoagulant effects?
Use human platelet-rich plasma (PRP) assays to measure thrombin generation (Calibrated Automated Thrombogram) or clotting time (activated partial thromboplastin time, aPTT). Dose-response curves (0.1–100 nM) should correlate with FXa activity suppression. Include parallel testing in FXa-deficient plasma to confirm target specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in DU-176’s efficacy data across preclinical species?
Species-specific differences in FXa binding affinity (e.g., human vs. rodent) may explain variability. Validate pharmacokinetic (PK) parameters (e.g., Cmax, AUC) using LC-MS/MS in plasma samples. Cross-test DU-176 in transgenic animal models expressing humanized FXa to isolate interspecies discrepancies .
Q. What experimental design optimizes DU-176’s therapeutic index in stroke prevention models?
Employ a blinded, randomized controlled trial (RCT) design in rodent stroke models (e.g., middle cerebral artery occlusion). Dose optimization should balance efficacy (reduced infarct volume via MRI) and bleeding risk (tail-bleeding assay). Use probit analysis to establish ED50 and LD50 values .
Q. How should researchers address DU-176’s stability challenges in long-term in vivo studies?
Conduct accelerated stability studies under varying pH (4–9) and temperature (4–40°C) conditions. Monitor degradation via LC-MS for byproducts (e.g., hydrolyzed amide bonds). For chronic dosing, formulate DU-176 with cyclodextrins or lipid nanoparticles to enhance solubility and reduce oxidative degradation .
Q. What statistical methods are recommended for analyzing dose-dependent anticoagulant effects in clinical trial data?
Use mixed-effects models to account for inter-patient variability in PK/PD data. For time-to-event outcomes (e.g., stroke incidence), apply Cox proportional hazards regression with DU-176 plasma concentration as a time-dependent covariate. Sensitivity analyses should exclude outliers from renal-impaired cohorts .
Methodological Guidance
Q. How to validate FXa inhibition assays for DU-176 in complex biological matrices?
Spike DU-176 into human plasma at physiological concentrations (1–100 nM) and compare recovery rates using ultracentrifugation vs. solid-phase extraction. Validate assay precision (CV <15%) and accuracy (80–120% recovery) per FDA bioanalytical guidelines .
Q. What controls are critical when assessing DU-176’s off-target effects on related serine proteases?
Include thrombin, trypsin, and plasmin in inhibition panels. Use fluorogenic substrates (e.g., Boc-VPR-AMC for thrombin) and confirm selectivity ratios (IC50 for off-target enzymes >100× FXa IC50) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
